

Technical Support Center: Identifying Potential Off-Target Effects of Envudeucitinib

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Compound of Interest		
Compound Name:	Envudeucitinib	
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of **Envudeucitinib** in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Envudeucitinib?

A1: **Envudeucitinib** (also known as ESK-001) is an oral, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] Unlike ATP-competitive inhibitors that bind to the highly conserved active site of kinases, **Envudeucitinib** binds to the regulatory pseudokinase (JH2) domain of TYK2.[4][5][6] This allosteric mechanism "locks" TYK2 in an inactive conformation, preventing it from mediating downstream signaling.[4] This mode of action is designed to provide high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects.[7][8]

Q2: Which signaling pathways are primarily affected by **Envudeucitinib**?

A2: **Envudeucitinib** primarily inhibits TYK2-mediated signaling pathways, which are crucial for the response to several key cytokines involved in autoimmune and inflammatory diseases.[2] These include the Interleukin-23 (IL-23)/T-helper 17 (Th17) axis, the Interleukin-12 (IL-12)/T-helper 1 (Th1) axis, and the Type I Interferon (IFN) pathway.[4][8] By inhibiting TYK2, **Envudeucitinib** blocks the phosphorylation of downstream Signal Transducer and Activator of

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Transcription (STAT) proteins, which are essential for the transcription of pro-inflammatory genes.[4]

Q3: What are the most likely off-target kinases for **Envudeucitinib**?

A3: Due to its allosteric mechanism of action targeting the less conserved pseudokinase domain, **Envudeucitinib** is designed for high selectivity against other JAK family members (JAK1, JAK2, and JAK3).[5][9] Preclinical data indicates that **Envudeucitinib** has an IC50 of over 30,000 nM for JAK1, JAK2, and JAK3, demonstrating a very high degree of selectivity.[9] [10] However, at sufficiently high concentrations, any inhibitor may exhibit off-target activity. A kinome-wide scan would be the most comprehensive method to identify any unforeseen off-target kinases.

Q4: Which cell lines are suitable for studying **Envudeucitinib**'s on-target and off-target effects?

A4: The choice of cell line depends on the specific research question.

- For on-target TYK2 engagement: HEK293 cells are commonly used for transient transfection
 of a NanoLuc-TYK2 fusion vector for NanoBRET assays.[11][12]
- For downstream signaling analysis:
 - Human T-cell lines such as Kit225 can be used to study IFNα-induced STAT1 phosphorylation.[13]
 - The human keratinocyte cell line HaCaT is relevant for psoriasis research and can be stimulated with IL-23 to induce STAT3 phosphorylation.
 - Primary cells like peripheral blood mononuclear cells (PBMCs) provide a more physiologically relevant system to assess the effects on cytokine-induced STAT phosphorylation.[14]
- For cell proliferation assays: Ba/F3 cells, an IL-3 dependent murine pro-B cell line, can be
 engineered to express a constitutively active form of TYK2, making their proliferation
 dependent on TYK2 activity.



Quantitative Data: Selectivity Profile of Envudeucitinib

The selectivity of a kinase inhibitor is crucial for its safety and efficacy. The following table summarizes the inhibitory potency of **Envudeucitinib** (ESK-001) against TYK2 and other JAK family kinases in human whole blood assays.

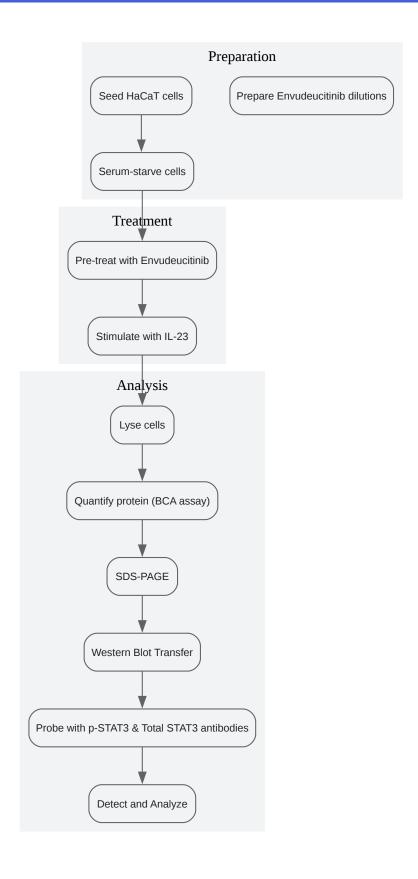
Kinase Target	Assay Type	Cytokine Stimulant	Envudeucitinib (ESK-001) IC50 (nM)	Reference(s)
TYK2	STAT Phosphorylation	IFNα	104	[8][9][10]
TYK2	STAT Phosphorylation	IL-12	149	[8][9][10]
JAK1/JAK3	STAT Phosphorylation	IL-2	>30,000	[8][9][10]
JAK2	STAT Phosphorylation	TPO	>30,000	[8][9][10]

Experimental Protocols & Troubleshooting Guides Western Blot Analysis of STAT3 Phosphorylation

This protocol is designed to assess the inhibitory effect of **Envudeucitinib** on IL-23-induced STAT3 phosphorylation in HaCaT cells.

Experimental Workflow Diagram:





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Caption: Workflow for STAT3 Phosphorylation Western Blot.



Detailed Protocol:

- Cell Culture and Plating:
 - Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
 - Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.
- Serum Starvation:
 - The following day, replace the culture medium with serum-free DMEM and incubate for 4-6 hours.
- Inhibitor Treatment:
 - Prepare a 10 mM stock solution of Envudeucitinib in DMSO.
 - Dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
 - Pre-treat the cells with the Envudeucitinib dilutions for 1-2 hours. Include a DMSO vehicle control.
- · Cytokine Stimulation:
 - Stimulate the cells with 50 ng/mL of recombinant human IL-23 for 15-30 minutes at 37°C.
 [15][16][17] Include an unstimulated control.
- Cell Lysis:
 - Aspirate the medium and wash the cells once with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification:



- Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Load 20-30 μg of protein per lane on a 4-12% Bis-Tris gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
 - Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an ECL substrate.
 - Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).

Troubleshooting Guide: STAT3 Phosphorylation Western Blot



Problem	Possible Cause(s)	Recommended Solution(s)
No or weak p-STAT3 signal in positive control (IL-23 stimulated, no inhibitor)	- Inactive IL-23- Suboptimal stimulation time- Phosphatase activity during lysis- Low protein load	- Use a fresh aliquot of IL-23 and verify its activity Perform a time-course experiment (5, 15, 30, 60 min) to determine peak phosphorylation Ensure fresh phosphatase inhibitors are added to the lysis buffer Increase the amount of protein loaded per lane.
High background	- Blocking agent is inappropriate (e.g., milk for phospho-antibodies)- Antibody concentration is too high-Insufficient washing	- Use 5% BSA in TBST for blocking, as milk contains phosphoproteins that can cause background Titrate the primary and secondary antibody concentrations Increase the number and duration of washes with TBST.
Inconsistent results between experiments	- Variation in cell confluency or passage number- Inconsistent inhibitor preparation or incubation time	- Standardize cell seeding density and use cells within a consistent passage range Prepare fresh inhibitor dilutions for each experiment and ensure precise incubation times.
No inhibition of p-STAT3 by Envudeucitinib	- Envudeucitinib degradation- Incorrect concentration calculation- Cell line is unresponsive	- Use a fresh stock of Envudeucitinib Double-check all dilution calculations Verify TYK2 expression in your HaCaT cells and confirm that they respond to IL-23.

NanoBRET™ Target Engagement Assay



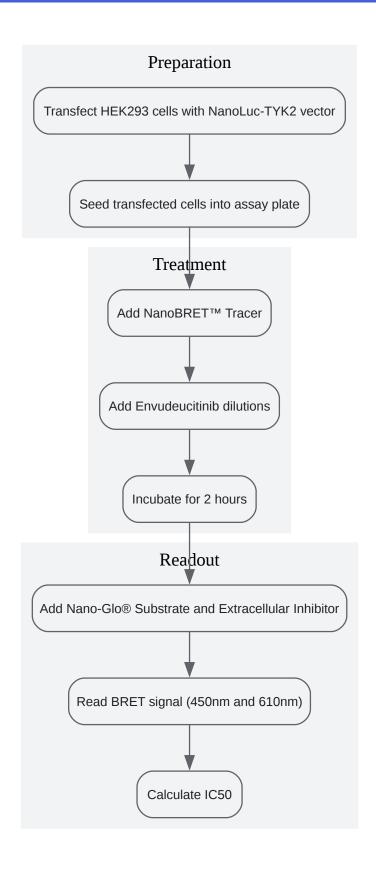
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This assay quantitatively measures the binding of **Envudeucitinib** to TYK2 in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-TYK2 fusion protein (donor) and a fluorescent tracer that binds to the TYK2 active site (acceptor). A test compound that binds to TYK2 will displace the tracer, leading to a decrease in the BRET signal.

Experimental Workflow Diagram:





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Caption: Workflow for the NanoBRET $^{\text{\tiny TM}}$ Target Engagement Assay.



Detailed Protocol (based on Promega's protocol):[12][18][19]

- · Cell Transfection and Plating:
 - Co-transfect HEK293 cells with the NanoLuc-TYK2 fusion vector and a transfection carrier
 DNA at a 1:9 ratio using FuGene HD.
 - Incubate for 20-24 hours.
 - Resuspend the transfected cells in Opti-MEM and seed them into a 96-well or 384-well white assay plate.
- · Compound and Tracer Addition:
 - Prepare serial dilutions of Envudeucitinib in Opti-MEM.
 - Add the Envudeucitinib dilutions to the wells.
 - Add the NanoBRET™ Tracer K-10 (at the recommended final concentration) to all wells.
- · Equilibration:
 - Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound to reach binding equilibrium.
- Signal Detection:
 - Add the NanoBRET™ Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor to all wells.
 - Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).
- Data Analysis:
 - Calculate the BRET ratio (Acceptor Emission / Donor Emission).



 Plot the BRET ratio against the logarithm of the Envudeucitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

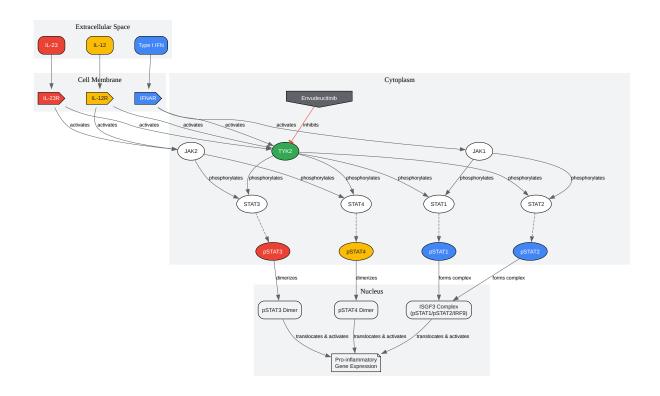
Troubleshooting Guide: NanoBRET™ Assay

Problem	Possible Cause(s)	Recommended Solution(s)
Low BRET signal	- Low transfection efficiency- Incorrect tracer concentration- Insufficient NanoLuc-TYK2 expression	- Optimize transfection conditions (DNA amount, transfection reagent) Verify the tracer concentration is appropriate for the assay window Confirm expression of the NanoLuc-TYK2 fusion protein by Western blot.
High variability between replicate wells	- Inconsistent cell seeding- Inaccurate pipetting of compound or tracer	- Ensure a homogenous cell suspension before seeding Use calibrated pipettes and careful pipetting techniques.
No dose-response with Envudeucitinib	- Compound is inactive or degraded- Compound is not cell-permeable- Incorrect assay setup	- Use a fresh stock of Envudeucitinib Confirm the cell permeability of Envudeucitinib Include a known TYK2 inhibitor as a positive control to validate the assay.

Signaling Pathway Diagram

The following diagram illustrates the central role of TYK2 in mediating signals from key cytokines. **Envudeucitinib**'s inhibition of TYK2 blocks the subsequent phosphorylation of STAT proteins and the transcription of pro-inflammatory genes.





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Caption: TYK2-Mediated Signaling Pathways and Inhibition by **Envudeucitinib**.



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